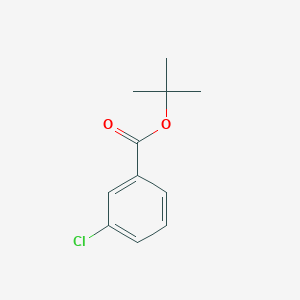

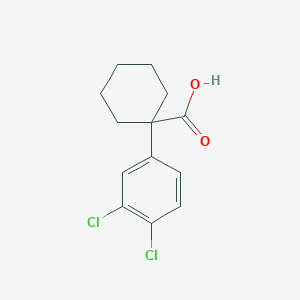

Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester, also known as Chlorobutanol, is a white crystalline solid that is widely used as a preservative, sedative, and local anesthetic in the pharmaceutical industry. It was first synthesized in the late 19th century by reacting chloral hydrate with tert-butanol. Since then, various synthesis methods have been developed to improve its purity and yield.

Mécanisme D'action

The exact mechanism of action of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is not fully understood. It is believed to disrupt the cell membrane of microorganisms, leading to cell death. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has also been shown to inhibit the growth of biofilms, which are communities of microorganisms that adhere to surfaces and are resistant to antimicrobial agents.

Effets Biochimiques Et Physiologiques

Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has been shown to have sedative and local anesthetic effects. It acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter GABA. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl also has muscle relaxant properties and has been used to treat muscle spasms and cramps.

Avantages Et Limitations Des Expériences En Laboratoire

Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is a versatile compound that can be used in a wide range of laboratory experiments. Its antimicrobial properties make it useful for studying the effects of microorganisms on biological systems. Its sedative and local anesthetic effects make it useful for studying the nervous system and muscle function. However, Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl can be toxic at high concentrations and care should be taken when handling it.

Orientations Futures

There are several areas of research that could benefit from further study of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl. One area is the development of new formulations that can improve its efficacy as a preservative. Another area is the study of its effects on biofilms and the development of new strategies for preventing and treating biofilm-related infections. Additionally, the potential use of Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl as a local anesthetic for dental procedures is an area of ongoing research.

Méthodes De Synthèse

Currently, the most common method for synthesizing Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl is by reacting chloral hydrate with tert-butyl alcohol in the presence of sulfuric acid. The reaction proceeds via an esterification process, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of the chloral hydrate to form an ester. The resulting product is then purified by recrystallization and vacuum distillation.

Applications De Recherche Scientifique

Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to be effective against a wide range of microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. Benzoic acid, 3-chloro-, 1,1-dimethylethyl esterl has also been used as a preservative in various pharmaceutical formulations, such as injectables, ophthalmic solutions, and topical creams.

Propriétés

Numéro CAS |

16537-17-0 |

|---|---|

Nom du produit |

Benzoic acid, 3-chloro-, 1,1-dimethylethyl ester |

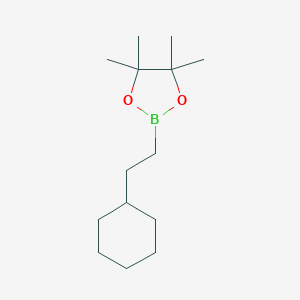

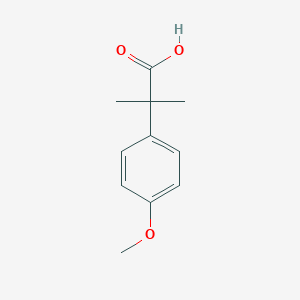

Formule moléculaire |

C11H13ClO2 |

Poids moléculaire |

212.67 g/mol |

Nom IUPAC |

tert-butyl 3-chlorobenzoate |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 |

Clé InChI |

BNZMKPCWUHXVJW-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)Cl |

SMILES canonique |

CC(C)(C)OC(=O)C1=CC(=CC=C1)Cl |

Synonymes |

Benzoic acid, 3-chloro-, 1,1-diMethylethyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)